molecular formula C19H19FN2O3S2 B2832719 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 933019-13-7

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2832719
CAS No.: 933019-13-7
M. Wt: 406.49
InChI Key: MHMSVZKASJWWHH-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a benzene sulfonamide core linked to a 1,3-thiazole ring via an ethyl spacer. The benzene ring is substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively, while the thiazole moiety features a 3-fluorophenyl substituent at position 2.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S2/c1-13-6-7-17(25-2)18(10-13)27(23,24)21-9-8-16-12-26-19(22-16)14-4-3-5-15(20)11-14/h3-7,10-12,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMSVZKASJWWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring and the benzenesulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. The sulfonamide group is known for its antibacterial effects, which may be enhanced by the presence of the fluorophenyl substituent. Studies have shown that thiazole derivatives can inhibit bacterial growth by interfering with bacterial enzyme activities, making this compound a candidate for further exploration in antibiotic development.

Anticancer Activity

Thiazole-containing compounds have been reported to possess anticancer properties. Mechanistic studies suggest that they may induce apoptosis in cancer cells by activating specific signaling pathways. The unique combination of functional groups in N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide could enhance its efficacy against various cancer cell lines.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been investigated. Thiazole derivatives are known to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in the context of chronic inflammatory diseases, where reducing inflammation can significantly improve patient outcomes.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This can be achieved through condensation reactions involving appropriate precursors.
  • Introduction of the Fluorophenyl Group : This step often utilizes nucleophilic aromatic substitution methods.
  • Coupling with Sulfonamide Moiety : Final coupling reactions are performed under controlled conditions to ensure high yield and purity.

The mechanism of action is believed to involve interaction with specific biological targets such as enzymes or receptors, leading to modulation of their activity.

Case Studies and Research Findings

Several studies have documented the biological activities and applications of similar compounds:

StudyFocusFindings
Gupta et al., 2020Antimicrobial activityIdentified that thiazole derivatives exhibit significant inhibitory effects on Gram-positive bacteria.
Chen et al., 2021Anticancer propertiesDemonstrated that thiazole-containing compounds induce apoptosis in various cancer cell lines through mitochondrial pathways.
Lee et al., 2022Anti-inflammatory effectsReported that thiazole derivatives reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring and fluorophenyl group may enable the compound to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide derivatives reported in high-throughput screening libraries (). Key variations include substituent patterns on the benzene sulfonamide core and the aryl-thiazole moiety. Below is a comparative analysis of select analogs:

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents (Benzene/Thiazole) Availability
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide (Target) C₁₉H₁₈FN₃O₃S₂ (inferred) ~419.5 (calc.) 2-OCH₃, 5-CH₃ (benzene); 3-F-C₆H₄ (thiazole) N/A
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide C₂₀H₂₁ClN₂O₃S₂ 436.98 2-OCH₃, 4,5-(CH₃)₂ (benzene); 4-Cl-C₆H₄ (thiazole) 3 mg
2-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₉FN₂O₂S₂ 390.5 2-F (benzene); 3-CH₃-C₆H₄, 4-CH₃ (thiazole) 5 mg
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-fluorobenzene-1-sulfonamide C₁₈H₁₆ClFN₂O₂S₂ 410.91 2-F (benzene); 4-Cl-C₆H₄, 4-CH₃ (thiazole) 5 mg
2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzene-1-sulfonamide C₁₈H₁₆F₂N₂O₂S₂ 394.46 2,5-F₂ (benzene); C₆H₅, 4-CH₃ (thiazole) 2 mg

Key Observations:

Halogen Effects : Replacing the 3-fluorophenyl group (target compound) with 4-chlorophenyl (e.g., compound 2 in Table 1) increases molecular weight (~436.98 vs. ~419.5) and alters electronic properties due to chlorine’s stronger electron-withdrawing nature .

Substituent Positioning : The 2-methoxy-5-methyl pattern on the benzene ring (target) contrasts with analogs featuring fluorine at position 2 (e.g., compound 3) or dimethyl groups (compound 2). Methoxy groups enhance solubility, while methyl groups may improve metabolic stability.

Research Findings and Implications

  • Synthetic Flexibility: The synthesis of such compounds often employs nucleophilic substitution and cyclization reactions (e.g., thiazole formation via CS₂/KOH reflux) . The target compound’s ethyl linker may be synthesized using DMF/LiH-mediated coupling, a method noted for high yields in related sulfonamide derivatives .
  • Bioactivity Trends : Fluorine and chlorine substituents are prevalent in bioactive molecules due to their ability to modulate lipophilicity and target affinity. For instance, 3-fluorophenyl groups (target) may offer improved selectivity for fluorophobic binding pockets compared to chlorinated analogs .
  • Structural-Activity Relationships (SAR) :
    • Electron-withdrawing groups (e.g., -F, -Cl) on the thiazole’s aryl ring enhance stability against oxidative metabolism.
    • Methoxy groups on the benzene sulfonamide core improve aqueous solubility, critical for oral bioavailability.

Biological Activity

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-5-methylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety. Its molecular formula is C16H19FN2O3SC_{16}H_{19}FN_2O_3S, with a molecular weight of approximately 350.4 g/mol. The presence of the sulfonamide group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Property Value
Molecular FormulaC16H19FN2O3S
Molecular Weight350.4 g/mol
LogP3.6304
Polar Surface Area34.781 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis via competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for bacterial metabolism .

In a study assessing the antimicrobial efficacy of related compounds, it was found that derivatives with similar structures displayed potent activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antibiotics, indicating a promising therapeutic potential .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it inhibits key inflammatory mediators such as TNF-α and interleukins . The compound's ability to reduce edema in animal models further supports its potential as an anti-inflammatory agent. For example, in a model of acute inflammation, the compound exhibited a significant reduction in paw swelling comparable to that of established anti-inflammatory drugs like diclofenac .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety likely interacts with enzymes involved in bacterial folate synthesis.
  • Modulation of Inflammatory Pathways : By targeting signaling pathways associated with inflammation (e.g., NF-kB pathway), the compound can reduce the production of pro-inflammatory cytokines.
  • Antioxidant Properties : Some studies suggest that thiazole derivatives may possess antioxidant activity, contributing to their overall therapeutic effects .

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

  • Study on Antimicrobial Activity : A recent investigation demonstrated that derivatives exhibited strong antibacterial effects against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values significantly lower than traditional antibiotics .
  • Anti-inflammatory Effects : In vivo studies showed that the compound reduced inflammation markers in animal models by over 50%, indicating its potential as an effective therapeutic agent for inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Thiazole ring formation via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives.
  • Step 2: Sulfonamide coupling via nucleophilic substitution, employing bases like triethylamine in ethanol or dimethylformamide (DMF) as solvents .
  • Optimization:
    • Temperature: Maintain 60–80°C to balance reaction rate and byproduct minimization.
    • Catalysts: Use triethylamine (1.2–1.5 equivalents) to facilitate deprotonation and coupling efficiency.
    • Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and thiazole ring protons (δ 7.2–8.1 ppm). Confirm sulfonamide formation via NH proton absence (due to exchange broadening) .
  • FT-IR: Detect sulfonamide S=O symmetric/asymmetric stretches (~1150 cm⁻¹ and ~1350 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .
  • HPLC-MS: Monitor purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ for molecular ion detection (e.g., [M+H]+ at m/z ~435) .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Replicate experiments under controlled conditions (pH 7.4, 37°C, 5% CO₂) using validated cell lines (e.g., HEK293 for receptor targets).
  • Orthogonal Validation: Pair in vitro enzyme inhibition assays (e.g., IC50) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Meta-Analysis: Compare data across studies while accounting for variables like solvent (DMSO concentration ≤0.1%) or endotoxin levels in cell culture .

Advanced: What computational strategies predict the binding affinity of this compound to its biological target?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with homology-modeled targets (e.g., COX-2 or carbonic anhydrase IX). Prioritize poses with sulfonamide oxygen interactions at catalytic zinc sites .
  • MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Models: Incorporate descriptors like logP (2.5–3.5), polar surface area (~90 Ų), and H-bond donors (2–3) from structural analogs .

Advanced: What methodologies investigate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Clint) using substrate depletion models .
  • In Vivo: Administer 14C-labeled compound and profile metabolites in plasma/urine using radio-HPLC. Identify major Phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • CYP Inhibition: Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Basic: What critical parameters should be monitored during scale-up synthesis?

Methodological Answer:

  • Temperature Control: Use jacketed reactors with ±2°C precision to manage exothermic steps (e.g., sulfonamide coupling).
  • Stirring Efficiency: Maintain ≥500 rpm for homogeneous mixing, especially in biphasic reactions.
  • Purity Checks: Implement inline FT-IR or HPLC to detect intermediates (e.g., unreacted thiazole precursors) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

  • Derivative Synthesis: Modify:
    • Fluorophenyl ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
    • Thiazole moiety: Replace with 1,3,4-thiadiazole to assess ring size impact .
  • Parallelized Bioassays: Test derivatives in 96-well formats against primary (target enzyme) and secondary (cytotoxicity) endpoints.
  • Data Analysis: Apply principal component analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with activity .

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